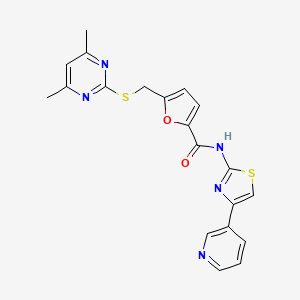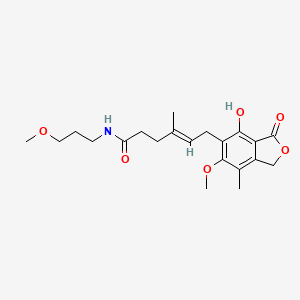![molecular formula C20H23N5O2 B12162960 N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12162960.png)
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a cyclopropylcarbamoyl group, a phenyl ring, a pyridinyl group, and a piperazine moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropylcarbamoyl intermediate: This step involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative to form the cyclopropylcarbamoyl group.
Attachment of the phenyl ring: The cyclopropylcarbamoyl intermediate is then reacted with a phenyl-containing reagent to introduce the phenyl ring.
Formation of the piperazine ring: The phenyl-substituted intermediate is then reacted with a piperazine derivative to form the piperazine ring.
Introduction of the pyridinyl group: Finally, the pyridinyl group is introduced through a coupling reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to scale up the synthesis process.
化学反応の分析
Types of Reactions
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and other electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, such as halogenated or alkylated compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting a therapeutic effect .
類似化合物との比較
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Similar structure but different functional groups, leading to different biological activities.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Similar core structure but different substituents, resulting in different therapeutic potentials.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a distinct set of biological targets and exhibit unique biological activities.
特性
分子式 |
C20H23N5O2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-[3-(cyclopropylcarbamoyl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c26-19(22-16-7-8-16)15-4-3-5-17(14-15)23-20(27)25-12-10-24(11-13-25)18-6-1-2-9-21-18/h1-6,9,14,16H,7-8,10-13H2,(H,22,26)(H,23,27) |
InChIキー |
ACGMPKUEXFYNNC-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12162912.png)
methanone](/img/structure/B12162915.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12162920.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12162931.png)
![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12162944.png)
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B12162950.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162954.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12162956.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B12162963.png)
